N,N-diethyl-2-phenoxyethanamine N,N-diethyl-2-phenoxyethanamine
Brand Name: Vulcanchem
CAS No.: 74-40-8
VCID: VC10845750
InChI: InChI=1S/C12H19NO/c1-3-13(4-2)10-11-14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
SMILES: CCN(CC)CCOC1=CC=CC=C1
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

N,N-diethyl-2-phenoxyethanamine

CAS No.: 74-40-8

Cat. No.: VC10845750

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-2-phenoxyethanamine - 74-40-8

Specification

CAS No. 74-40-8
Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name N,N-diethyl-2-phenoxyethanamine
Standard InChI InChI=1S/C12H19NO/c1-3-13(4-2)10-11-14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Standard InChI Key OOYKEEROCQGXPH-UHFFFAOYSA-N
SMILES CCN(CC)CCOC1=CC=CC=C1
Canonical SMILES CCN(CC)CCOC1=CC=CC=C1

Introduction

Chemical Identity and Structural Attributes

N,N-Diethyl-2-phenoxyethanamine (CAS: 13468-02-5) is an organoamine with the systematic IUPAC name N,N-diethyl-2-phenoxyethanamine. Its molecular formula is reported variably as C<sub>10</sub>H<sub>15</sub>NO in older databases and C<sub>12</sub>H<sub>19</sub>NO in modern spectral repositories , underscoring the necessity for standardized characterization. The latter formula aligns with its SMILES representation (CCN(CC)CCOC1=CC=CC=C1) and InChIKey (OOYKEEROCQGXPH-UHFFFAOYSA-N), which confirm a phenoxyethyl chain bonded to a diethylamine group .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>12</sub>H<sub>19</sub>NO
Molecular Weight193.29 g/mol
Density1.0±0.1 g/cm³
Boiling Point231.5±23.0 °C
SMILESCCN(CC)CCOC1=CC=CC=C1
InChIKeyOOYKEEROCQGXPH-UHFFFAOYSA-N

Synthesis and Manufacturing Considerations

Representative Reaction Pathway

  • Substrate Activation: Halogenated phenoxyethane reacts with diethylamine in polar aprotic solvents.

  • Nucleophilic Displacement: Diethylamine attacks the electrophilic carbon, displacing halide ions.

  • Purification: Sequential washes with HCl, NaOH, and brine isolate the amine .

Physicochemical Properties

The compound exhibits a boiling point of 231.5±23.0 °C at standard pressure, consistent with its moderate polarity and molecular weight . Density measurements (1.0±0.1 g/cm³) suggest a liquid state at room temperature, though melting point data are absent . Predicted collision cross-sections (CCS) for adducts, such as [M+H]<sup>+</sup> (145.1 Ų) and [M+Na]<sup>+</sup> (157.0 Ų), indicate gas-phase stability under mass spectrometric conditions .

Pharmacological and Biochemical Relevance

While N,N-diethyl-2-phenoxyethanamine itself lacks direct therapeutic reports, its structural analog DPPE (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine) demonstrates notable bioactivity. DPPE modulates cytochrome P450 3A4, enhancing the efficacy of antineoplastic agents like taxanes and anthracyclines . Clinical trials reveal its dual role as a chemopotentiator and cytoprotectant, reducing cisplatin-induced nephrotoxicity by 40% in phase II studies . These findings suggest that subtle modifications to the phenoxyethylamine scaffold could unlock targeted applications.

Discrepancies and Research Gaps

  • Molecular Formula Conflicts: Older sources cite C<sub>10</sub>H<sub>15</sub>NO , while modern analyses support C<sub>12</sub>H<sub>19</sub>NO . X-ray crystallography or high-resolution mass spectrometry is needed for resolution.

  • Thermodynamic Data: Melting point, vapor pressure, and solubility profiles remain uncharacterized.

  • Synthetic Optimization: Current methods for analogs require validation for the target compound.

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